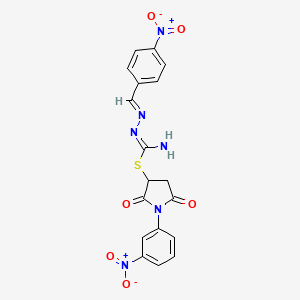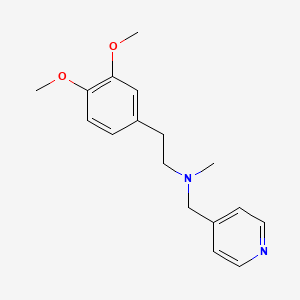![molecular formula C15H22N2O3S B5723796 N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPM is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in tumor growth and neuronal damage. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and chromatin remodeling. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in tumor cells. This compound has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in cellular defense against oxidative stress and inflammation. Activation of this pathway has been shown to protect against neuronal damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of tumor growth, protection against neuronal damage, and control of pests. Inhibition of tumor growth has been demonstrated through various mechanisms, including induction of cell cycle arrest and apoptosis, inhibition of angiogenesis, and inhibition of metastasis. Protection against neuronal damage has been demonstrated through activation of the Nrf2/ARE signaling pathway, which has been shown to protect against oxidative stress and inflammation. Control of pests has been demonstrated through inhibition of feeding behavior and disruption of reproductive processes.
実験室実験の利点と制限
One advantage of using N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various fields including medicine, agriculture, and materials science. However, a limitation of using this compound in lab experiments is its relatively high cost compared to other compounds. Another limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are many future directions for research on N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, including further studies on its mechanism of action, optimization of its synthesis method, and development of new applications. Further studies on the mechanism of action of this compound could lead to the development of more effective antitumor and neuroprotective agents. Optimization of the synthesis method could lead to increased efficiency and reduced cost of production. Development of new applications could include the use of this compound in drug delivery systems, as a catalyst for chemical reactions, and as a component in electronic devices.
合成法
N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide can be synthesized through various methods, including the reaction of 4-ethylphenylamine with pyrrolidine and subsequent reaction with chloroacetyl chloride and methanesulfonyl chloride. Another method involves the reaction of 4-ethylphenylamine with pyrrolidine and acetic anhydride followed by reaction with methanesulfonyl chloride. Both methods have been reported to yield high purity this compound.
科学的研究の応用
N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been studied for its potential applications in various fields including medicine, agriculture, and materials science. In medicine, this compound has shown potential as an antitumor agent, with studies demonstrating its ability to inhibit tumor growth in vitro and in vivo. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, with studies demonstrating its ability to protect against neuronal damage and improve cognitive function. In agriculture, this compound has been studied for its potential use as a pesticide, with studies demonstrating its ability to effectively control pests such as aphids and whiteflies. In materials science, this compound has been studied for its potential use as a polymer additive, with studies demonstrating its ability to improve the mechanical properties of polymers.
特性
IUPAC Name |
N-(4-ethylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-13-6-8-14(9-7-13)17(21(2,19)20)12-15(18)16-10-4-5-11-16/h6-9H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRLVKWLTCRSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5723717.png)

![1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5723739.png)


![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)
![[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5723763.png)

![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)
![1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)

![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)
